[2-(2-Diphenylphosphanyl-6-methoxyphenyl)-3-methoxyphenyl]-diphenylphosphane

Asymmetric hydrogenation Rhodium catalysis Chiral phosphine ligands

Achieving >99% ee in asymmetric hydrogenation often fails when generic ligands are substituted without validation. (R)-MeO-BIPHEP is a C2-symmetric bisphosphine ligand that resolves this by providing a distinct chiral environment proven to outperform BINAP. - Delivers 1.6-4.8% higher ee than BINAP in α-dehydroamino acid ester hydrogenation, critical for GMP peptide intermediates. - Provides 96.0% ee at 0 °C for chiral alcohol synthesis, applicable to statin and β-lactam precursors. - Its derived Ir catalysts achieve TONs up to 14,600 with 95% ee, reducing catalyst costs for tetrahydroquinoline alkaloid production.

Molecular Formula C38H32O2P2
Molecular Weight 582.6 g/mol
CAS No. 133545-16-1
Cat. No. B164294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-(2-Diphenylphosphanyl-6-methoxyphenyl)-3-methoxyphenyl]-diphenylphosphane
CAS133545-16-1
Molecular FormulaC38H32O2P2
Molecular Weight582.6 g/mol
Structural Identifiers
SMILESCOC1=C(C(=CC=C1)P(C2=CC=CC=C2)C3=CC=CC=C3)C4=C(C=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6)OC
InChIInChI=1S/C38H32O2P2/c1-39-33-25-15-27-35(41(29-17-7-3-8-18-29)30-19-9-4-10-20-30)37(33)38-34(40-2)26-16-28-36(38)42(31-21-11-5-12-22-31)32-23-13-6-14-24-32/h3-28H,1-2H3
InChIKeyKRJVQCZJJSUHHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why MeO-BIPHEP Is the Benchmark Atropisomeric Bisphosphine Ligand


(R)-(+)-MeO-BIPHEP (CAS 133545‑16‑1), systematically named [2-(2-diphenylphosphanyl-6-methoxyphenyl)-3-methoxyphenyl]-diphenylphosphane, is a C2-symmetric atropisomeric bisphosphine ligand built on a 6,6′-dimethoxy-1,1′-biphenyl backbone . Its rigid chiral scaffold, combined with two diphenylphosphino donor groups, enables high enantioselectivities across a broad range of transition-metal-catalyzed reactions, including asymmetric hydrogenation, Heck coupling, and allylic alkylation . The ligand is commercially available in >98 % purity (HPLC) and is routinely employed with Rh, Ru, Ir, and Pd precursors .

Generic Substitution Risks for Atropisomeric Bisphosphine Ligands


Atropisomeric bisphosphine ligands such as BINAP, SEGPHOS, and SYNPHOS share a common design principle but differ critically in dihedral angle, steric environment, and electronic properties [1]. Simply swapping (R)-MeO-BIPHEP for BINAP or another analog without experimental validation frequently results in substantial enantioselectivity loss or inverted product configuration, as demonstrated in head-to-head hydrogenation studies [2]. The quantitative evidence below proves that MeO-BIPHEP occupies a distinct performance niche that generic substitution cannot replicate.

Head-to-Head Performance Evidence vs. In-Class Alternatives


Asymmetric Hydrogenation of α-Dehydroamino Acid Derivatives

In Ru-catalyzed hydrogenation of methyl 2-acetamidoacrylate, (S)-MeO-BIPHEP achieved 99.3 % ee (R), whereas (S)-BINAP reached only 97.7 % ee (S) under identical conditions [1]. For α-dehydroamino acid ester substrates bearing bulky substituents, the advantage widened: with substrate R¹=Ph, R²=Cl, R³=Et, MeO-BIPHEP gave 92.7 % ee (anti) compared to BINAP's 26.2 % ee (syn) [1]. This demonstrates that the methoxy-substituted biphenyl backbone of MeO-BIPHEP provides a chiral pocket that is distinct from BINAP's binaphthyl scaffold and cannot be mimicked by simple analog substitution.

Asymmetric hydrogenation Rhodium catalysis Chiral phosphine ligands

Asymmetric Hydrogenation of β-Keto Esters at Low Temperature

Under 1500 psi H₂ at 0 °C in MeOH, (S)-MeO-BIPHEP provided 96.0 % ee (R) in the hydrogenation of a β-keto ester probe substrate, while (S)-BINAP reached 94.4 % ee (S) [1]. At lower pressure (1000 psi, 0 °C), MeO-BIPHEP still led with 95.2 % ee vs. BINAP's 94.1 % ee [1]. The consistent 1–2 % ee advantage at low temperature indicates that MeO-BIPHEP's narrower dihedral angle (72.3° free ligand) translates into a more rigid chiral environment favorable for cryogenic hydrogenation protocols.

Asymmetric hydrogenation Ruthenium catalysis β-Keto esters

Biaryl Dihedral Angle and Conformational Analysis

MM2-minimized structures of the free diphosphines reveal a dihedral angle (θ) of 72.3° for MeO-BIPHEP, compared to 86.2° for BINAP, 67.2° for SEGPHOS, 70.7° for SYNPHOS, and 74.5° for BIPHEMP [1]. The corresponding relative energies of the sterically favored β1 conformer are −29.27 kcal mol⁻¹ (MeO-BIPHEP), −51.87 kcal mol⁻¹ (BINAP), and −7.22 kcal mol⁻¹ (SEGPHOS) [1]. The intermediate dihedral angle of MeO-BIPHEP imparts a balance between conformational rigidity and flexibility that directly impacts the stereochemical outcome of metal-catalyzed reactions.

Molecular modeling Conformational analysis Ligand design

Pd-Catalyzed Asymmetric Heck Reaction

The 3,5-di-tert-butyl-substituted MeO-BIPHEP derivative ((3,5-tBu₂-MeO-BIPHEP)) delivered >98 % ee in the Pd-catalyzed asymmetric intermolecular Heck reaction [1]. In the same study, the allylic alkylation reaction proceeded with >90 % ee [1]. While direct BINAP data under identical conditions are not reported in this publication, literature precedent consistently shows that BINAP rarely exceeds 85–90 % ee for intermolecular Heck couplings, placing the MeO-BIPHEP derivative in a superior performance tier [2].

Asymmetric Heck reaction Palladium catalysis Olefin arylation

Ir-Catalyzed Asymmetric Hydrogenation of Quinolines

An iridium complex of a MeO-BIPHEP-based ligand bearing a trifluoromethanesulfonyl group catalyzed the asymmetric hydrogenation of quinolines with enantioselectivities up to 95 % ee and turnover numbers reaching 14,600 [1]. This TON surpasses the typical range reported for BINAP-derived Ir catalysts (often 1,000–5,000 TON) under comparable conditions, demonstrating that the MeO-BIPHEP scaffold enables exceptionally robust catalyst longevity [2].

Asymmetric hydrogenation Iridium catalysis Quinoline alkaloid synthesis

Procurement-Ready Application Scenarios with Verified Performance


Enantiopure α-Amino Acid Derivatives via Rh-Catalyzed Hydrogenation

When the synthetic route demands enantiomeric excess exceeding 99 % for a GMP intermediate, the direct head-to-head data show that (R)-MeO-BIPHEP outperforms BINAP by 1.6–4.8 % ee in the hydrogenation of α-dehydroamino acid esters [3]. This is directly relevant to the synthesis of non-natural amino acid building blocks for peptide therapeutics.

Low-Temperature Hydrogenation of β-Keto Esters

Processes conducted at 0 °C benefit from MeO-BIPHEP's 96.0 % ee vs. BINAP's 94.4 % ee [3]. The 1.6 % ee gap at this temperature is significant for chiral alcohol intermediates destined for statin-class APIs or β-lactam antibiotics.

Asymmetric Heck and Allylic Alkylation Reactions

The 3,5-di-tert-butyl-MeO-BIPHEP derivative achieves >98 % ee in Heck couplings and >90 % ee in allylic alkylations [3], meeting the enantioselectivity thresholds that BINAP often fails to reach in intermolecular variants. This scenario applies to discovery and scale-up of enantiomerically enriched styrenes and substituted olefins.

Industrial-Scale Quinoline Hydrogenation with High Catalyst Productivity

MeO-BIPHEP-derived Ir catalysts deliver TONs up to 14,600 and 95 % ee [3], enabling cost-effective production of tetrahydroquinoline alkaloid intermediates with substantially lower catalyst loadings than BINAP-based alternatives [4].

Quote Request

Request a Quote for [2-(2-Diphenylphosphanyl-6-methoxyphenyl)-3-methoxyphenyl]-diphenylphosphane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.